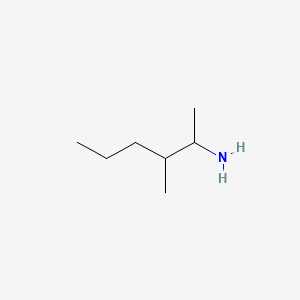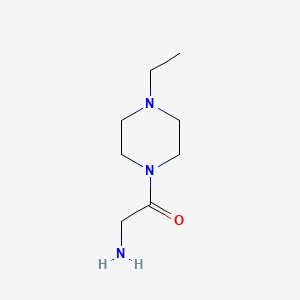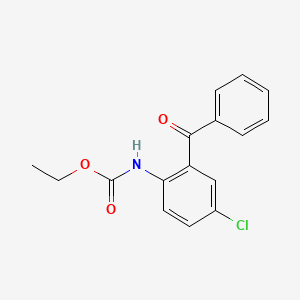
3-Methyl-2-hexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-hexanamine is an organic compound with the molecular formula C7H17N. It is a type of amine, specifically a secondary amine, characterized by the presence of a nitrogen atom bonded to two alkyl groups. This compound is also known by other names such as 3-methylhexan-2-amine and 2-hexanamine, 3-methyl-.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-2-hexanamine can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-hexanone with hydroxylamine to form an oxime, which is then reduced via catalytic hydrogenation to yield 3-methyl-2-hexanamine . Another method involves the reductive amination of 3-methyl-2-hexanone using ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, 3-methyl-2-hexanamine is often produced through the catalytic hydrogenation of 3-methyl-2-hexanone oxime. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-hexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles or amides under specific conditions.
Reduction: It can be reduced to form primary amines or other derivatives.
Substitution: 3-Methyl-2-hexanamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents are used in substitution reactions.
Major Products Formed
Oxidation: Nitriles or amides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-hexanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It has been investigated for its potential use as a nasal decongestant and in the treatment of certain medical conditions.
Industry: 3-Methyl-2-hexanamine is used in the manufacture of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-methyl-2-hexanamine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for certain receptors, influencing neurotransmitter release and uptake. It may also interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methylhexane: Another similar compound with a different position of the amino group.
4-Methyl-2-hexanamine: Similar in structure but with a different arrangement of the methyl and amino groups.
Uniqueness
3-Methyl-2-hexanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its position of the methyl and amino groups allows for unique interactions with molecular targets, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
35399-82-7 |
|---|---|
Molekularformel |
C7H17N |
Molekulargewicht |
115.22 g/mol |
IUPAC-Name |
3-methylhexan-2-amine |
InChI |
InChI=1S/C7H17N/c1-4-5-6(2)7(3)8/h6-7H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
WVYNIWHEHBSTSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1'-biphenyl]-4-yloxy}propan-2-ol](/img/structure/B12115287.png)
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12115299.png)
![[5-(Aminomethyl)-2-methoxyphenyl]acetic acid](/img/structure/B12115307.png)

![3-(1-Hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12115315.png)
![2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane](/img/structure/B12115320.png)

![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol](/img/structure/B12115326.png)

![3,4-dichlorophenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12115346.png)

![[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine](/img/structure/B12115364.png)


